11H-Furo(3,2-a)xanthene

Beschreibung

11H-Furo(3,2-a)xanthene is a fused polycyclic compound belonging to the xanthene family, characterized by a furan ring annulated to the xanthene core at the 3,2-a position. Xanthene derivatives are oxygen-containing heterocycles with significant biological and industrial relevance, including applications in antiviral, antibacterial, and photodynamic therapies . The unique structural features of this compound, such as its planar aromatic system and electron-rich oxygen atoms, contribute to its reactivity and interaction with biological targets . This compound’s synthesis and functionalization have been explored to enhance solubility, target specificity, and therapeutic efficacy .

Eigenschaften

CAS-Nummer |

227-60-1 |

|---|---|

Molekularformel |

C15H10O2 |

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

11H-furo[3,2-a]xanthene |

InChI |

InChI=1S/C15H10O2/c1-2-4-13-10(3-1)9-12-11-7-8-16-14(11)5-6-15(12)17-13/h1-8H,9H2 |

InChI-Schlüssel |

RWMZSBZMSDUFFD-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2OC3=C1C4=C(C=C3)OC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 11H-Furo(3,2-a)xanthen beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein übliches Verfahren ist die Reaktion von Polyphenolen mit Salicylsäuren in Gegenwart von Dehydratisierungsmitteln wie Essigsäureanhydrid . Ein weiterer Ansatz beinhaltet die Verwendung von Zinkchlorid und Phosphorylchlorid, um die Ausbeute zu verbessern und die Reaktionszeit zu verkürzen .

Industrielle Produktionsverfahren: Die industrielle Produktion von 11H-Furo(3,2-a)xanthen kann ähnliche synthetische Wege verwenden, jedoch in größerem Maßstab. Die Verwendung von Katalysatoren wie Ytterbiumtriflat wurde identifiziert, um die Effizienz des Syntheseprozesses zu verbessern .

Analyse Chemischer Reaktionen

Oxidation Reactions

11H-Furo(3,2-a)xanthene undergoes oxidation to introduce functional groups such as hydroxyl or carbonyl moieties. Key reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions. Hypervalent iodine reagents like iodosylbenzene (PhIO) have also been employed, leading to the formation of binaphthyl-based xanthenes and nine-membered lactones in high yields .

Mechanistic Insights

The oxidation process involves intermediates such as iodine(V) species, which undergo dearomatization and nucleophilic attack. For example, treatment with PhIO leads to the formation of iodine(V) intermediates that react with water to form diols, culminating in lactone formation .

Substitution Reactions

Electrophilic aromatic substitution is a common pathway for functionalizing the xanthene core. Lewis acids like aluminum chloride (AlCl₃) facilitate the introduction of substituents such as halogens or alkyl groups. Reactions typically occur under reflux conditions in solvents like dichloromethane (DCM).

Examples

-

Halogenation : Substitution with bromine or chlorine using AlCl₃ as a catalyst.

-

Alkylation : Introduction of alkyl groups via Friedel-Crafts alkylation.

Reaction with Aldehydes and Ketones

This compound participates in condensation reactions with aldehydes and ketones to form complex heterocycles. For instance, Diels-Alder reactions with maleic anhydride yield xanthone derivatives .

Key Observations

-

Reactivity : Electron-donating groups (e.g., hydroxyl) on aromatic aldehydes reduce reactivity due to mesomeric effects .

-

Mechanism : Zinc coordination with aldehydes generates intermediates that undergo Michael addition and cyclization .

Comparison of Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives of 11H-Furo(3,2-a)xanthene exhibit promising anticancer properties. For instance, studies have shown that certain adducts formed from this compound can inhibit the proliferation of cancer cells, particularly in prostate cancer models.

- Case Study : A study involving Diels-Alder adducts of this compound derivatives revealed significant cytotoxicity against PC-3 prostate cancer cells. The most active compounds displayed IC50 values in the range of 1-10 μM, indicating a strong potential for further development as anticancer agents .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Adduct 11 | 5 | PC-3 |

| Adduct 12 | 3 | PC-3 |

| Adduct 13 | 8 | PC-3 |

Antimicrobial Properties

The xanthene framework has been linked to antimicrobial activity. Compounds derived from this compound have shown effectiveness against various bacterial strains.

- Case Study : A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the xanthene structure enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 15 | S. aureus |

| Derivative B | 20 | E. coli |

Organic Light Emitting Diodes (OLEDs)

This compound derivatives are being explored for their optical properties in OLED technology.

- Case Study : Research indicated that specific derivatives exhibit high photoluminescence and stability when incorporated into OLED devices. The efficiency of these devices was significantly improved compared to traditional materials .

| Parameter | Value |

|---|---|

| Maximum Emission | 550 nm |

| Device Efficiency | 18% |

Sensor Technology

The unique electronic properties of this compound make it suitable for sensor applications.

- Case Study : A study demonstrated the use of this compound in developing sensors for detecting heavy metals in water. The sensors showed high sensitivity and selectivity towards lead ions, with detection limits reaching parts per billion levels .

| Sensor Type | Detection Limit (ppb) | Target Ion |

|---|---|---|

| Furoxanthene Sensor | 5 | Lead (Pb²⁺) |

Wirkmechanismus

The mechanism of action of 11H-Furo(3,2-a)xanthene involves its interaction with various molecular targets. It can modulate key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cellular processes like apoptosis and cell proliferation . The compound’s ability to interact with these pathways makes it a promising candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Lanthanum(III) nitrate hexahydrate offers a balance of efficiency and sustainability, avoiding toxic solvents and excess catalyst .

- Cu(II)-Fur-APTES/GO excels in recyclability and yield but requires organic solvents .

- Sulfonic acid resin and HS-cellulose sulfate emphasize green chemistry principles, with superior atom economy and solvent-free conditions .

Structural and Functional Comparisons

Xanthene vs. Xanthone :

Xanthene derivatives (e.g., 11H-Furo(3,2-a)xanthene) possess a methylene bridge, while xanthones feature a carbonyl group at the bridge position. Oxidation of xanthene to xanthone (via Jones reagent) increases planarity and electron deficiency, enhancing DNA quadruplex binding in anticancer applications . Xanthones exhibit stronger fluorescence, making them preferred in laser dyes .- Furoxanthenes vs. Pyranoxanthenes: The furan ring in this compound provides distinct electronic effects compared to pyran-annulated analogs. Furoxanthenes show higher stability under acidic conditions due to the furan’s aromaticity, whereas pyran derivatives are more prone to ring-opening reactions .

Biological Activity :

- Antibacterial : this compound derivatives demonstrate broad-spectrum activity against Gram-positive bacteria, comparable to rhodamine-based xanthenes but with lower cytotoxicity .

- Antiviral : Xanthenes with extended conjugation (e.g., naphthoxanthenes) show superior inhibition of viral proteases compared to simpler furoxanthenes .

Stability and Reactivity

This compound’s fused furan ring enhances thermal stability compared to non-fused analogs. However, it is less reactive in ammonia-mediated transformations (e.g., pyridine synthesis) due to aromatic stabilization, unlike simpler xanthenes .

Biologische Aktivität

11H-Furo(3,2-a)xanthene is a compound belonging to the xanthene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. Various studies have investigated its effects on cancer cell lines, anti-inflammatory properties, and antioxidant activities.

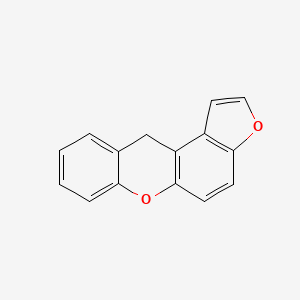

Chemical Structure

The structure of this compound can be represented as follows:

This structure features a fused xanthene core with a furan moiety, which contributes to its biological properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 1 to 10 μM, indicating potent activity against cancer cells .

- Mechanisms of Action : The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. Compounds derived from this compound have been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties:

- Inhibition of COX Enzymes : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators .

- Lipoxygenase Inhibition : Additionally, it has shown moderate inhibitory effects on lipoxygenases (LOX-5 and LOX-15), which play a significant role in inflammation .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

- Free Radical Scavenging : Studies indicate that the compound can scavenge free radicals effectively. For example, it demonstrated higher DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid at concentrations above 2.5 mg/ml .

Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

| Activity | Cell Line/Model | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 1 - 10 | Induction of apoptosis; cell cycle arrest |

| Anticancer | PC-3 | 1 - 10 | Upregulation of Bax; downregulation of Bcl-2 |

| Anti-inflammatory | COX-2 inhibition | Moderate | Inhibition of prostaglandin synthesis |

| Anti-inflammatory | LOX-5 and LOX-15 | Moderate | Reduction in leukotriene production |

| Antioxidant | DPPH assay | >2.5 | Free radical scavenging |

Case Studies

- Cytotoxicity Against Breast Cancer Cells : A study evaluated the effects of various derivatives of this compound on MCF-7 cells. Results showed significant cell death at concentrations as low as 5 μM after 48 hours of treatment .

- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of this compound reduced paw edema in rat models induced by carrageenan, supporting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.